N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a pyrazolo[4,3-c]pyridine core, and a carboxamide group, making it a candidate for various biological and chemical studies.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4/c1-24-10-15(20(26)22-13-7-8-17-18(9-13)29-12-28-17)19-16(11-24)21(27)25(23-19)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWMGWOYDZFLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed C-N cross-coupling reaction.
Construction of the pyrazolo[4,3-c]pyridine core: This step often involves cyclization reactions under specific conditions, such as using ethyl bromoacetate and NaH in DMF at 50°C.
Introduction of the carboxamide group: This final step can be performed using standard amide coupling reactions, often employing reagents like EDCI or HATU in the presence of a base like DIPEA.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing flow chemistry techniques and automated synthesis platforms to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be critical to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: mCPBA, KMnO4, H2O2
Reduction: NaBH4, LiAlH4, H2/Pd-C
Substitution: Halogenating agents (e.g., NBS), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance:
- A study demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibited significant antiproliferative effects against various cancer cell lines. The compound showed promising activity with IC50 values indicating effective inhibition of cell growth in vitro .
Antimicrobial Properties
Research has indicated that compounds within this class possess antimicrobial activities. They have been tested against a range of pathogens including bacteria and fungi, showcasing potential as novel antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazolo[4,3-c]pyridines have also been documented. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Applications in Drug Development
Given its promising biological profile, N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is being investigated for several therapeutic applications:
Anticancer Drugs
The structure-function relationship studies are ongoing to optimize its efficacy against specific cancer types. The National Cancer Institute has included similar compounds in their screening programs for anticancer activity .
Antimicrobial Agents
Due to rising antibiotic resistance, there is a significant push towards developing new antimicrobial agents from novel scaffolds like pyrazolo[4,3-c]pyridines .
Anti-inflammatory Medications
Exploration into its anti-inflammatory properties could lead to new treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[d][1,3]dioxole moiety and have shown similar anticancer activities.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds also feature the benzo[d][1,3]dioxole group and have been evaluated for their antitumor properties.
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is unique due to its specific combination of structural motifs, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activities, synthesis methods, and relevant case studies highlighting its pharmacological significance.
Chemical Structure and Properties
The compound features a unique pyrazolo[4,3-c]pyridine core substituted with a benzodioxole moiety and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 350.37 g/mol. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine exhibit significant anticancer activities. For instance, derivatives of pyrazolo[4,3-c]pyridines have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. A notable study reported that certain pyrazolo derivatives demonstrated IC50 values in the nanomolar range against breast cancer cells .
Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. For example, similar compounds have been shown to inhibit the activity of protein kinases such as c-Src and ROCK (Rho-associated protein kinase), which are critical in tumorigenesis . The inhibition of these pathways suggests that N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine may serve as a lead compound in developing targeted cancer therapies.
Antimicrobial Activity
In addition to anticancer properties, some derivatives of benzodioxole-containing compounds have demonstrated antimicrobial activity against various pathogens. Studies indicate that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Synthesis Methods
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-5-methyl-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine typically involves multi-step reactions including cyclization and functional group modifications. Common methods include:
- Condensation Reactions : Utilizing benzodioxole derivatives and appropriate aldehydes or ketones.
- Cyclization : Forming the pyrazolo structure through cyclization reactions involving hydrazine derivatives.
- Functionalization : Introducing carboxamide groups via acylation reactions.
Case Study 1: Anticancer Activity
A study published in 2020 explored the anticancer effects of pyrazolo[4,3-c]pyridines on human breast cancer cell lines. The results demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Enzyme Inhibition
Research conducted on similar compounds revealed their effectiveness in inhibiting ROCK activity. The study showed that one derivative exhibited an IC50 value of 0.5 nM against ROCK2, outperforming standard inhibitors like netarsudil .
Q & A
Q. Advanced: How can computational methods improve reaction design for this compound?
Methodological Answer: Quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path search : Identifies optimal intermediates and avoids energy-intensive steps .
- Solvent interaction modeling : Screens solvent effects on yield using COSMO-RS simulations .
- Catalyst screening : Machine learning models trained on similar pyrazolo-pyridine syntheses can recommend efficient catalysts .
Basic: How should stability studies be designed for this compound under laboratory conditions?
Methodological Answer:
- Storage conditions : Test stability at 4°C (short-term) vs. –20°C (long-term) in inert atmospheres to prevent oxidation .
- pH sensitivity : Expose the compound to buffers (pH 2–12) for 24–72 hours, monitoring degradation via HPLC .
- Light exposure : Conduct photostability tests under ICH Q1B guidelines using UV-Vis spectroscopy .
Q. Advanced: What analytical techniques resolve degradation pathways under stress conditions?
Methodological Answer:
- LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the benzodioxole ring or pyrazolone core) .
- NMR kinetics : Tracks structural changes in real-time under thermal stress (e.g., 40–60°C) .
- X-ray crystallography : Confirms stability of crystalline forms under humidity .
Basic: What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer:
- Enzyme inhibition : Test against PDE (phosphodiesterase) isoforms using fluorescence-based assays (e.g., cAMP/cGMP hydrolysis) .
- Receptor binding : Radioligand displacement assays (e.g., for serotonin or adenosine receptors) .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .
Q. Advanced: How can target engagement be validated in complex biological systems?
Methodological Answer:
- Cryo-EM/X-ray crystallography : Resolve compound-protein co-structures (e.g., with PDE4B or kinase domains) .
- Thermal shift assays : Measure ΔTₘ shifts to quantify binding affinity to purified targets .
- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₒₙ/kₒff) in real-time .
Basic: How to address contradictory bioactivity data across structural analogs?
Methodological Answer:
- Structural comparisons : Use SAR tables to correlate substituents (e.g., benzodioxole vs. chlorobenzyl) with activity (see Table 1) .
- Assay standardization : Re-test compounds under identical conditions (e.g., cell line passage number, serum concentration) .
Q. Advanced: What computational tools reconcile conflicting mechanistic hypotheses?
Methodological Answer:
- Molecular dynamics simulations : Model ligand-receptor interactions over 100+ ns trajectories to identify binding stability .
- Network pharmacology : Map compound-target-disease networks to identify off-target effects .
Q. Table 1. Structural-Activity Comparison of Analogs
| Substituent | Biological Activity | Key Reference |
|---|---|---|
| Benzodioxol-5-yl | PDE4 inhibition (IC₅₀ = 12 nM) | |
| 4-Chlorobenzyl | Kinase inhibition (IC₅₀ = 8 nM) | |
| 2-Methoxybenzyl | Anticancer (IC₅₀ = 1.2 µM) |
Basic: Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazolone NH at δ 10–12 ppm) and confirms regiochemistry .
- HPLC-PDA : Purity assessment (>95%) with C18 columns (acetonitrile/water gradients) .
- HRMS : Validates molecular formula (e.g., [M+H]⁺ m/z calculated vs. observed) .
Q. Advanced: How to resolve stereochemical ambiguities in derivatives?
Methodological Answer:
- X-ray crystallography : Determines absolute configuration of chiral centers (e.g., C5 methyl group) .
- ECD (Electronic Circular Dichroism) : Correlates experimental spectra with TD-DFT calculations .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Oxidative dimerization : Prevented by using argon atmospheres and radical scavengers (e.g., BHT) .
- Ester hydrolysis : Controlled by avoiding aqueous workup at high pH .
Q. Advanced: How to design a continuous-flow synthesis to improve scalability?
Methodological Answer:
- Microreactor setups : Enable precise temperature control (ΔT ±1°C) and reduce reaction times (e.g., 30 min vs. 12 hours batch) .
- In-line analytics : UV or IR probes monitor intermediates, enabling real-time optimization .
Basic: How do structural modifications influence solubility and bioavailability?
Methodological Answer:
- LogP optimization : Introduce polar groups (e.g., –OH, –COOH) to reduce LogP from ~4.5 to <3 .
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
Q. Advanced: What in silico models predict ADMET properties?
Methodological Answer:
- PBPK modeling : Simulates absorption/distribution using GastroPlus™ or Simcyp™ .
- Deep learning : ADMET Predictor® or SwissADME screens for CYP450 inhibition risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
